molecular formula C10H20N4O B13545973 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

Katalognummer: B13545973
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: FYZIWVMVUYDUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with 3-(dimethylamino)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol is unique due to its specific structure, which combines the pyrazole ring with an amino and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H20N4O

Molekulargewicht

212.29 g/mol

IUPAC-Name

1-(4-amino-3,5-dimethylpyrazol-1-yl)-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C10H20N4O/c1-7-10(11)8(2)14(12-7)6-9(15)5-13(3)4/h9,15H,5-6,11H2,1-4H3

InChI-Schlüssel

FYZIWVMVUYDUEC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC(CN(C)C)O)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.